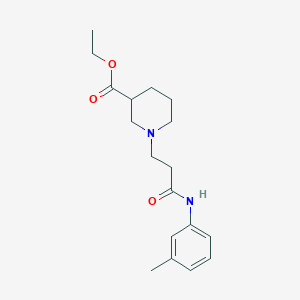
N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide, also known as DOM, is a synthetic psychedelic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist, who described it as a potent hallucinogen with unique effects.
作用機序
N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide acts as a partial agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the cerebral cortex and other areas of the brain. Activation of this receptor leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide include increased heart rate, blood pressure, and body temperature, as well as dilation of the pupils and increased sweating. It also causes changes in perception, such as altered visual and auditory perception, and changes in thought processes, such as enhanced creativity and introspection.
実験室実験の利点と制限
One advantage of using N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide in lab experiments is its potency, which allows for the study of the effects of psychedelic drugs at lower doses. However, its long duration of action and potential for adverse effects, such as cardiovascular effects, limit its use in some experiments.
将来の方向性
Future research on N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide could focus on its potential therapeutic uses, such as in the treatment of depression, anxiety, and addiction. Studies could also investigate the effects of N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide on brain function and neuroplasticity, as well as its interactions with other drugs and medications. Additionally, research could explore the potential for developing safer and more effective psychedelic drugs based on the structure of N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to yield 2,5-dimethoxyphenylpropan-2-amine. Finally, this compound is acylated with piperidine-1-carboxylic acid to produce N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide has been used in scientific research to study the mechanism of action of psychedelic drugs and their effects on the brain. It has been found to activate the serotonin 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelics. Studies have also shown that N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide has a high affinity for the dopamine transporter, which may contribute to its stimulant properties.
特性
製品名 |
N-(2,5-dimethoxyphenyl)-3-(1-piperidinyl)propanamide |
|---|---|
分子式 |
C16H24N2O3 |
分子量 |
292.37 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H24N2O3/c1-20-13-6-7-15(21-2)14(12-13)17-16(19)8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) |
InChIキー |
UTUKQWGZHFYSRV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCC2 |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)
![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)




![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)



![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)